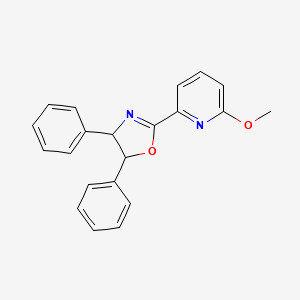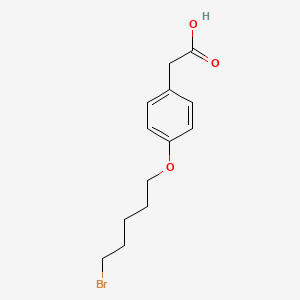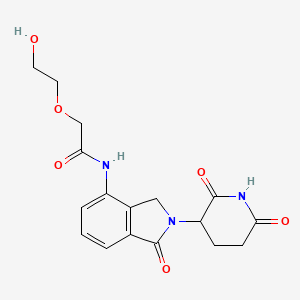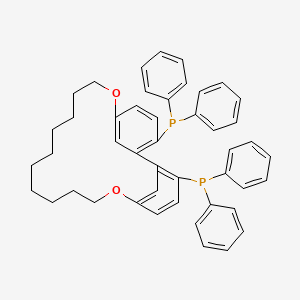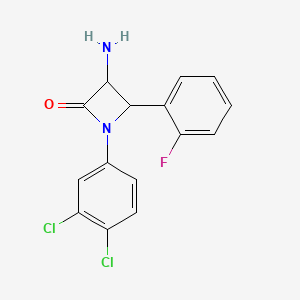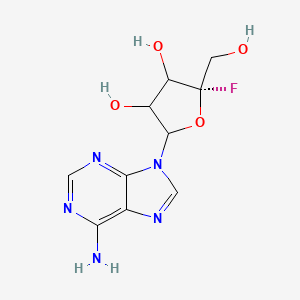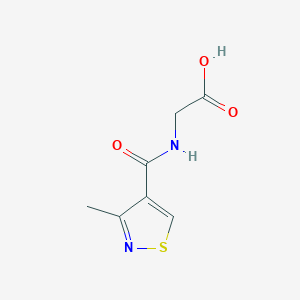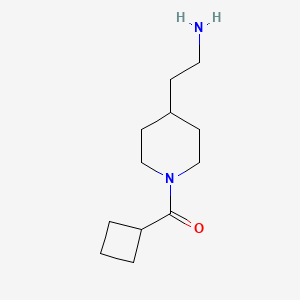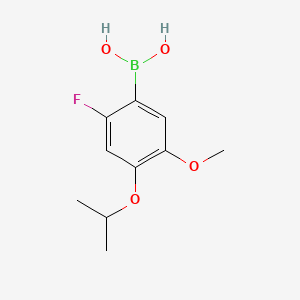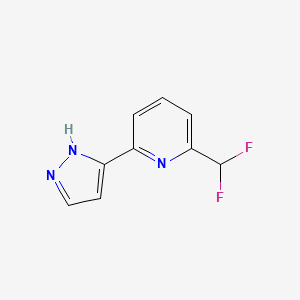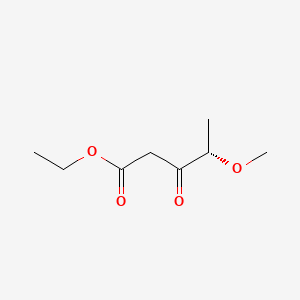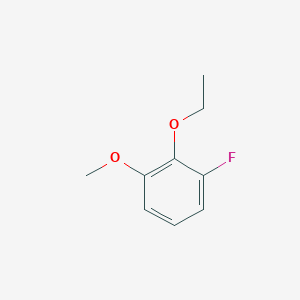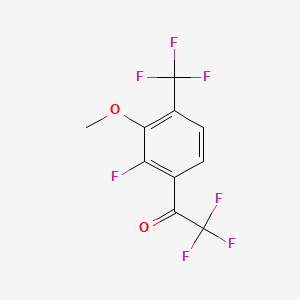
2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone typically involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene . This one-step synthesis method yields the desired compound with a moderate yield of approximately 60% . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction with optically active Grignard reagents can yield 2,2,2-trifluoro-1-phenylethanol.
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and radical initiators for trifluoromethylation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone has diverse applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications due to their enhanced metabolic stability and bioavailability.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with biological macromolecules, influencing their function and stability. The pathways involved often include radical intermediates and nucleophilic substitutions .
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated compounds, 2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone stands out due to its multiple trifluoromethyl groups, which enhance its stability and reactivity. Similar compounds include:
2,2,2-Trifluoroacetophenone: Used in similar applications but lacks the additional fluorine and methoxy groups.
Trifluoromethylbenzene: Another fluorinated compound with different reactivity and applications.
The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H5F7O2 |
|---|---|
Molekulargewicht |
290.13 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H5F7O2/c1-19-7-5(9(12,13)14)3-2-4(6(7)11)8(18)10(15,16)17/h2-3H,1H3 |
InChI-Schlüssel |
SIMUBECNPQJIEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1F)C(=O)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


